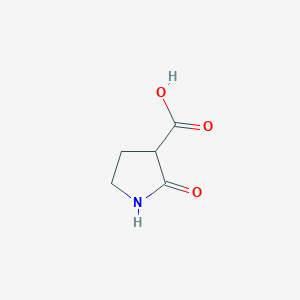

2-オキソピロリジン-3-カルボン酸

概要

説明

2-Oxo-pyrrolidine-3-carboxylic acid (2-OPC) is an important organic compound and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is an essential intermediate for the synthesis of many compounds, including antifungal agents, antibiotics, and anti-inflammatory drugs. 2-OPC is also widely used in the pharmaceutical industry for the production of drugs such as anti-inflammatory drugs, antifungal agents, and antibiotics.

科学的研究の応用

エナンチオ選択的合成

この化合物は、不斉合成戦略において用いられてきました。 例えば、研究者らは、4-アルキル置換4-オキソ-2-エノエートとニトロアルカンを用いた有機触媒的不斉マイケル付加反応を開発し、高いエナンチオマー過剰率で5-アルキル置換ピロリジン-3-カルボン酸を合成しています .

キナーゼ阻害研究

最近の研究では、ピロリジン環とその誘導体がキナーゼ阻害剤の有望なスキャフォールドとして注目されています。 ピロリジン部分を有するいくつかの化合物は、CK1γおよびCK1εなどの特定のキナーゼに対してナノモルレベルの活性を示します 。この分野のさらなる探求は、キナーゼを標的とした新しい治療法につながる可能性があります。

抗菌活性

(S)-5-オキソピロリジン-2-カルボン酸の部分を含む新しいジペプチドライブラリーが設計および合成されました。いくつかの化合物は、標準薬であるアンプシリンと比較して、良好から中等度の抗菌活性を示しました。 これらの知見は、抗菌研究における潜在的な用途を示唆しています .

Safety and Hazards

将来の方向性

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The design of new molecules can be guided by the synthetic strategies used for pyrrolidine derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include 2-oxo-pyrrolidine-3-carboxylic acid, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including 2-oxo-pyrrolidine-3-carboxylic acid, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a different binding mode to enantioselective proteins, leading to a different biological profile of drug candidates .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence the biological activity of compounds .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the storage temperature for 2-oxo-pyrrolidine-3-carboxylic acid is 0-8°c .

生化学分析

Biochemical Properties

It is known that pyrrolidine derivatives, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that is used extensively in drug discovery .

Cellular Effects

It is known that pyrrolidine derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and should be stored at 0-8°C .

Metabolic Pathways

It is known that 2-oxocarboxylic acids, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are involved in various metabolic pathways .

特性

IUPAC Name |

2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQCENXKIPSQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96905-67-8 | |

| Record name | 2-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)

![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)